molecular formula C25H27NO6 B14957252 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B14957252
M. Wt: 437.5 g/mol
InChI Key: ZAMQRCWLWRIIQV-UHFFFAOYSA-N
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Description

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core with various substituents that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple stepsThe final step involves the coupling of the chromen-2-one derivative with 4-{[(benzyloxy)carbonyl]amino}butanoic acid under specific reaction conditions, such as the use of a coupling agent like DCC (dicyclohexylcarbodiimide) in an anhydrous solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. The chromen-2-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    7-methylcoumarin: Another coumarin derivative with similar structural features but different substituents.

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: Compounds with variations in the substituents on the chromen-2-one core.

Uniqueness

What sets 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonyl group, in particular, may enhance its stability and biological activity compared to other similar compounds .

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

(8-methyl-2-oxo-4-propylchromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C25H27NO6/c1-3-8-19-15-23(28)32-24-17(2)21(13-12-20(19)24)31-22(27)11-7-14-26-25(29)30-16-18-9-5-4-6-10-18/h4-6,9-10,12-13,15H,3,7-8,11,14,16H2,1-2H3,(H,26,29)

InChI Key

ZAMQRCWLWRIIQV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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